An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(4-chlorophenyl)butan-1-one
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(4-chlorophenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-1-(4-chlorophenyl)butan-1-one, a halogenated ketone of interest in synthetic organic chemistry and drug discovery. This document collates available data on its physical and chemical characteristics, spectroscopic signatures, and reactivity, offering a valuable resource for professionals in the field.
Core Chemical Properties
2-Bromo-1-(4-chlorophenyl)butan-1-one, with the CAS number 1011-26-3, is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrClO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 261.54 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 39.5°C | --INVALID-LINK-- |
| Boiling Point | 162°C at 14 Torr | --INVALID-LINK-- |
| Density (Predicted) | 1.457 ± 0.06 g/cm³ | --INVALID-LINK-- |
| InChI | InChI=1S/C10H10BrClO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | --INVALID-LINK-- |
| SMILES | CCC(C(=O)C1=CC=C(Cl)C=C1)Br | --INVALID-LINK-- |
Spectroscopic Profile
Predicted ¹H NMR Spectrum (CDCl₃)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the butyl chain.
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Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the four protons on the para-substituted phenyl ring. The protons ortho to the carbonyl group will be deshielded and appear downfield, while the protons meta to the carbonyl group will appear slightly upfield.
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Methine Proton (α-carbon): A triplet or multiplet (likely around δ 5.0-5.5 ppm) corresponding to the proton attached to the bromine-bearing carbon.
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Methylene Protons (β-carbon): A multiplet (likely around δ 2.0-2.5 ppm) corresponding to the two protons adjacent to the chiral center.
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Methyl Protons (γ-carbon): A triplet (likely around δ 1.0-1.3 ppm) corresponding to the three protons of the terminal methyl group.
Predicted ¹³C NMR Spectrum (CDCl₃)
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
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Carbonyl Carbon: A signal in the downfield region (typically δ 190-200 ppm).
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Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), with the carbon bearing the chlorine atom and the carbon attached to the carbonyl group showing distinct chemical shifts.
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Alpha-Carbon: A signal for the carbon attached to the bromine atom (typically δ 40-50 ppm).
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Beta-Carbon: A signal for the methylene carbon (typically δ 25-35 ppm).
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Gamma-Carbon: A signal for the terminal methyl carbon (typically δ 10-15 ppm).
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the carbon-halogen bonds.
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C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹, characteristic of an aryl ketone.
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C-Br Stretch: An absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
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C-Cl Stretch: An absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
Predicted Mass Spectrum
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a distinctive isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.
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Molecular Ion (M⁺): Peaks corresponding to the molecular weight of the compound, showing the characteristic isotopic distribution for one bromine and one chlorine atom.
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Major Fragments: Fragmentation is likely to occur via cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of the 4-chlorobenzoyl cation (m/z 139/141) as a prominent peak. Another likely fragmentation is the loss of a bromine radical.
Reactivity and Synthetic Applications
2-Bromo-1-(4-chlorophenyl)butan-1-one is an α-bromoketone, a class of compounds known for their utility as versatile intermediates in organic synthesis. The presence of the bromine atom at the α-position to the carbonyl group makes this carbon atom highly electrophilic and susceptible to nucleophilic attack.
Key reactions involving α-bromoketones include:
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Nucleophilic Substitution: The bromide is a good leaving group, allowing for the introduction of a wide range of nucleophiles at the α-position. This is a fundamental transformation for the synthesis of more complex molecules.
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Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.
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Synthesis of Heterocycles: α-Bromoketones are key starting materials for the synthesis of various heterocyclic systems, such as imidazoles, thiazoles, and oxazoles, through reactions with appropriate nucleophiles.
The diagram below illustrates the key reactive sites on an α-bromoketone.
Caption: Key reactive sites on an α-bromoketone.
Experimental Protocols
General Synthesis of α-Bromoketones
The synthesis of α-bromoketones is typically achieved by the reaction of the corresponding ketone with a brominating agent, often in the presence of an acid catalyst.
Caption: General workflow for the synthesis of α-bromoketones.
Materials:
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1-(4-chlorophenyl)butan-1-one
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Bromine (Br₂)
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Acetic acid (or another suitable solvent)
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Sodium bisulfite solution (aqueous)
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Dichloromethane (or another suitable extraction solvent)
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Anhydrous sodium sulfate
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Standard laboratory glassware and equipment
Procedure:
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Dissolve 1-(4-chlorophenyl)butan-1-one in a suitable solvent such as acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
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Slowly add a solution of bromine in the same solvent to the stirred solution of the ketone at room temperature. The addition should be dropwise to control the reaction rate and temperature.
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After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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Once the reaction is complete, pour the reaction mixture into an ice-water mixture.
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Quench any unreacted bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the orange color of bromine disappears.
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Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
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Combine the organic extracts and wash them sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Safety Precautions: Bromine is a highly corrosive and toxic substance. This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Conclusion
2-Bromo-1-(4-chlorophenyl)butan-1-one is a valuable synthetic intermediate with significant potential in the development of new chemical entities. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a comprehensive overview of its known and predicted chemical properties based on available information and the well-understood chemistry of α-bromoketones. The provided general synthetic protocol offers a starting point for its preparation in a laboratory setting. Further research to fully characterize this compound would be a valuable contribution to the field.
